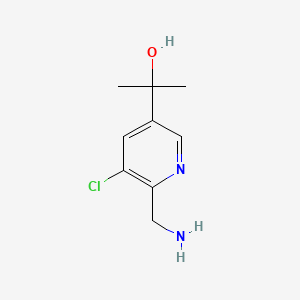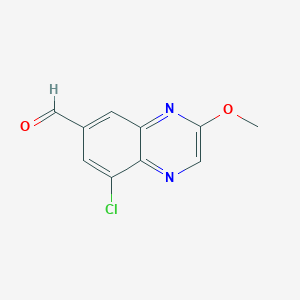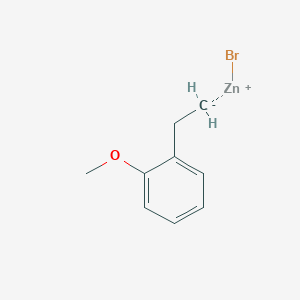
2-Methoxyphenethylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenethylzinc bromide . This organozinc compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that is often employed in the preparation of various complex molecules due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxyphenethylzinc bromide is typically prepared by the reaction of 2-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 2-methoxyphenethyl bromide is reacted with zinc dust in tetrahydrofuran. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete conversion of the starting material to the desired organozinc compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyphenethylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in tetrahydrofuran at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere.
Substitution: Involves electrophiles such as alkyl halides or acyl chlorides, with the reaction carried out in tetrahydrofuran or other suitable solvents.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with other organometallic reagents.
Substituted Aromatics: Formed from substitution reactions with electrophiles.
Aplicaciones Científicas De Investigación
2-Methoxyphenethylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Catalysis: It is used in the development of new catalytic processes for organic transformations.
Mecanismo De Acción
The mechanism of action of 2-Methoxyphenethylzinc bromide involves the transfer of its organic group to an electrophilic substrate. This transfer is facilitated by the nucleophilic nature of the organozinc compound, which readily reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparación Con Compuestos Similares
Phenethylzinc bromide: Similar in structure but lacks the methoxy group.
2-Methoxyphenylzinc bromide: Similar but with the zinc attached directly to the aromatic ring.
2-Methoxyphenethylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness: 2-Methoxyphenethylzinc bromide is unique due to the presence of both the methoxy group and the phenethyl group, which provide distinct reactivity and selectivity in organic synthesis. The methoxy group can influence the electronic properties of the compound, making it more reactive towards certain electrophiles compared to its analogs.
Propiedades
Fórmula molecular |
C9H11BrOZn |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZMPGZEQNKLXQEF-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC=C1C[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)



![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)



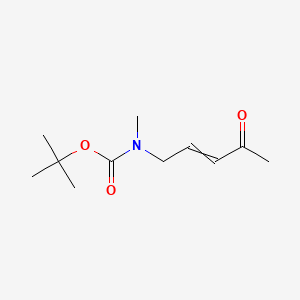
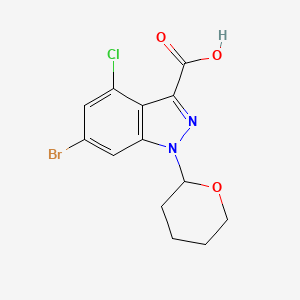
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
